molecular formula C8H12N4O2S B6519871 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 951556-59-5

2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No. B6519871
CAS RN: 951556-59-5
M. Wt: 228.27 g/mol
InChI Key: OFLIWTYOLVDHQT-UHFFFAOYSA-N
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Description

2-Ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide, also known as 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide, is an organic compound with a molecular formula of C9H10N4O2S. It is a white solid that is soluble in water and ethanol. The compound has been studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Anticancer Activity

Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, such as the one , have been found to exhibit anticancer properties . This makes them potential candidates for the development of new anticancer drugs.

Antimicrobial Activity

These compounds have also shown antimicrobial activity. For instance, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives have demonstrated in vitro antibacterial activity against S. aureus, B. subtilis, E. coli and Klebsiella pneumonia, and antifungal activity against Candida albicans .

Analgesic and Anti-inflammatory Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold has been associated with analgesic and anti-inflammatory activities . This suggests potential applications in the treatment of pain and inflammation.

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity , which could make them useful in the treatment of diseases caused by oxidative stress.

Antiviral Activity

The antiviral activity of these compounds suggests potential applications in the development of new antiviral drugs .

Enzyme Inhibition

Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests potential applications in the treatment of diseases related to these enzymes.

Antitubercular Agents

These compounds have also been found to act as antitubercular agents , suggesting potential applications in the treatment of tuberculosis.

Energetic Materials

While not directly related to the compound , it’s worth noting that similar compounds, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and found to exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests potential applications in the field of energetic materials.

Mechanism of Action

Target of Action

The primary targets of 2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, signal transduction, and homeostasis.

Mode of Action

The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . For instance, in the case of aromatase inhibitors, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The compound affects various biochemical pathways due to its diverse pharmacological activities. For instance, it can inhibit the activity of enzymes like carbonic anhydrase and cholinesterase, thereby affecting the related biochemical pathways . It also exhibits antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral activities .

Result of Action

The molecular and cellular effects of the compound’s action are diverse due to its wide range of pharmacological activities. For instance, it exhibits anticancer activity by inhibiting enzymes like PARP-1 and EGFR, inducing apoptosis in cancer cells . It also upregulates genes like P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the Bcl2 level .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the medium can affect the activity of the compound, especially if it is used against urease-positive microorganisms

properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2S/c1-2-14-5-6(13)9-7-10-11-8-12(7)3-4-15-8/h2-5H2,1H3,(H,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIWTYOLVDHQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

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